molecular formula C8H10OS B1600632 (3-Methoxyphenyl)methanethiol CAS No. 7166-64-5

(3-Methoxyphenyl)methanethiol

Cat. No.: B1600632
CAS No.: 7166-64-5
M. Wt: 154.23 g/mol
InChI Key: DUHBAVSWWIYBDM-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methanethiol: is an organic compound with the molecular formula C8H10OS. It consists of a phenyl ring substituted with a methoxy group at the 3-position and a methanethiol group attached to the same carbon. This compound is known for its distinctive odor and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)methanethiol typically involves the reaction of 3-methoxybenzaldehyde with thiol reagents. One common method is the nucleophilic addition of methanethiol to 3-methoxybenzaldehyde in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through a continuous flow process, where 3-methoxybenzaldehyde and methanethiol are fed into a reactor containing a base catalyst. The reaction mixture is then purified to obtain the desired product.

Chemical Reactions Analysis

(3-Methoxyphenyl)methanethiol: undergoes various types of chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides.

  • Reduction: The compound can be reduced to form corresponding thioethers.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

  • Disulfides from oxidation reactions.

  • Thioethers from reduction reactions.

  • Substituted phenyl derivatives from electrophilic substitution reactions.

Scientific Research Applications

(3-Methoxyphenyl)methanethiol: is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism by which (3-Methoxyphenyl)methanethiol exerts its effects involves its interaction with biological targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

(3-Methoxyphenyl)methanethiol: is structurally similar to other phenylmethanethiols, such as (4-methoxyphenyl)methanethiol and (2-methoxyphenyl)methanethiol . the position of the methoxy group on the phenyl ring influences the compound's reactivity and biological activity. The 3-position substitution in this compound provides unique chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

(3-methoxyphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHBAVSWWIYBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444264
Record name (3-methoxyphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7166-64-5
Record name (3-methoxyphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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